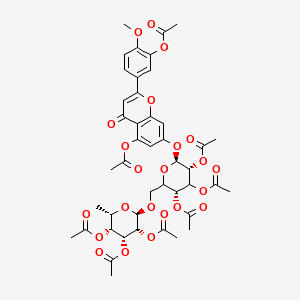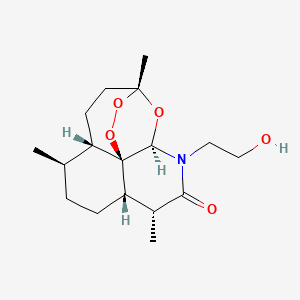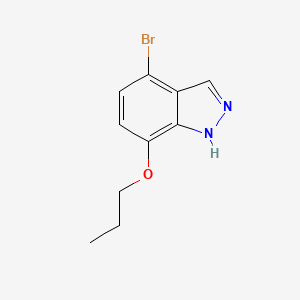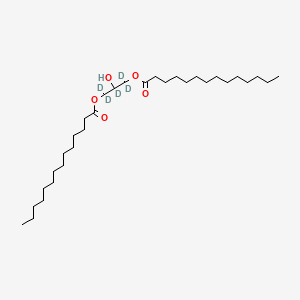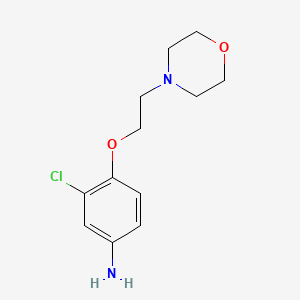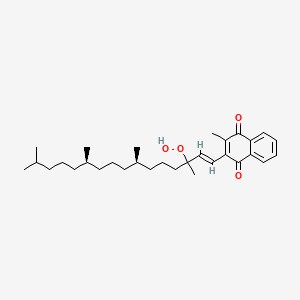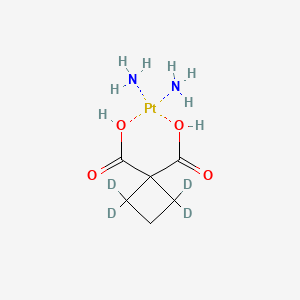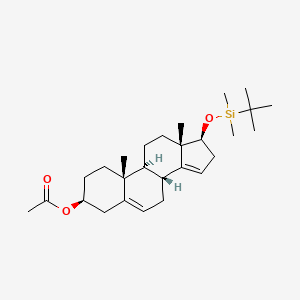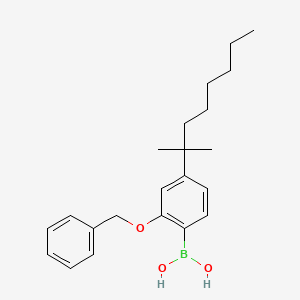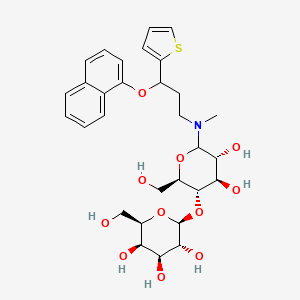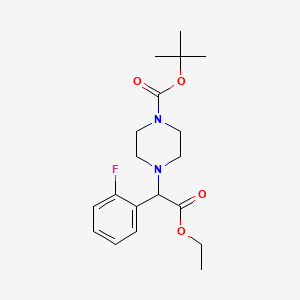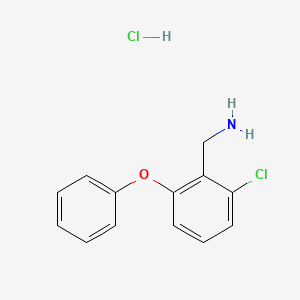
2-Chloro-6-phenoxybenzylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-phenoxybenzylamine Hydrochloride is a chemical compound with the molecular formula C13H12NOCl and a molecular weight of 233.69 g/mol. It is a useful research chemical, particularly in the preparation of nitrile derivatives.
Méthodes De Préparation
The synthesis of 2-Chloro-6-phenoxybenzylamine Hydrochloride involves several steps. One common method includes the reaction of 2-chloro-6-phenoxybenzaldehyde with ammonia or an amine source under specific conditions to form the corresponding benzylamine. The hydrochloride salt is then formed by treating the benzylamine with hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-Chloro-6-phenoxybenzylamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitrile derivatives.
Common Reagents and Conditions: Typical reagents include ammonia, hydrochloric acid, and oxidizing agents.
Major Products: The major products formed from these reactions include nitrile derivatives and substituted benzylamines.
Applications De Recherche Scientifique
2-Chloro-6-phenoxybenzylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of nitrile derivatives.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-phenoxybenzylamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
2-Chloro-6-phenoxybenzylamine Hydrochloride can be compared with other similar compounds such as:
- 2-Chloro-6-phenoxybenzenemethanamine Hydrochloride
- (2-Chloro-6-phenoxyphenyl)methanamine Hydrochloride
- 2-Aminomethyl-3-chlorodiphenyl Ether Hydrochloride
These compounds share similar structural features but may differ in their reactivity and applications.
Propriétés
Formule moléculaire |
C13H13Cl2NO |
|---|---|
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
(2-chloro-6-phenoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10;/h1-8H,9,15H2;1H |
Clé InChI |
BFNUWFDJNCSSGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


